Bienvenue dans la boutique en ligne BenchChem!

(3r,4r)-4-(hydroxymethyl)pyrrolidin-3-ol

Process Chemistry Asymmetric Cycloaddition Kilogram-Scale Synthesis

(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol (CAS 215922-95-5) is a chiral, enantiopure pyrrolidine diol that serves as the indispensable core scaffold for the DADMe-Immucillin-H class of purine nucleoside phosphorylase (PNP) transition-state analogue inhibitors. Unlike its diastereomers or enantiomers, only the (3R,4R) configuration recapitulates the ribose-like geometry required for picomolar binding to the PNP active site, making this specific stereochemistry non-negotiable for drug candidates such as BCX-4208 and second-generation immucillins that have entered clinical development.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 215922-95-5
Cat. No. B8013183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3r,4r)-4-(hydroxymethyl)pyrrolidin-3-ol
CAS215922-95-5
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESC1C(C(CN1)O)CO
InChIInChI=1S/C5H11NO2/c7-3-4-1-6-2-5(4)8/h4-8H,1-3H2/t4-,5+/m1/s1
InChIKeyBSQXZHMREYHKOM-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol [215922-95-5] Is the Critical Chiral Building Block for Transition-State Analogue Inhibitors


(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol (CAS 215922-95-5) is a chiral, enantiopure pyrrolidine diol that serves as the indispensable core scaffold for the DADMe-Immucillin-H class of purine nucleoside phosphorylase (PNP) transition-state analogue inhibitors . Unlike its diastereomers or enantiomers, only the (3R,4R) configuration recapitulates the ribose-like geometry required for picomolar binding to the PNP active site, making this specific stereochemistry non-negotiable for drug candidates such as BCX-4208 and second-generation immucillins that have entered clinical development . The compound contains a secondary alcohol at C-3 and a hydroxymethyl group at C-4 on a pyrrolidine ring, providing two orthogonal functional handles for regioselective derivatization that are geometrically constrained into the trans relationship required for biological activity .

Why Generic Pyrrolidine Diols or Alternative Stereoisomers Cannot Substitute for (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol in PNP Inhibitor Programs


Substituting (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol with its (3S,4S) enantiomer, its (3S,4R) diastereomer, or achiral pyrrolidine diol scaffolds results in catastrophic loss of target binding affinity and defeats the core design principle of transition-state mimicry. The (3S,4S) enantiomer produces the corresponding L-DADMe-ImmH inhibitor, which binds PNP 5- to 600-fold more weakly than the D-isomer derived from the (3R,4R) scaffold . Similarly, the (3S,4R) diastereomer places the hydroxymethyl and hydroxyl groups in an incorrect spatial orientation that cannot engage the enzyme's catalytic residues, as confirmed by crystallographic studies showing that only the (3R,4R)-derived inhibitor geometry matches the ribose transition-state conformation . Furthermore, no chromato-graphy-free, scalable route exists for the alternative stereoisomers at the kilogram scale required for preclinical and clinical supply; the (3S,4R) isomer is synthesized in only 28% overall yield over 5 steps versus 51% in 3 steps for the (3R,4R) target .

Quantitative Differentiation of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: Synthesis Efficiency, Stereochemical Purity, and Biological Relevance


Scalable Synthesis Yield: 51% Overall Without Chromatography vs. Low-Yield Prior Art

The (3R,4R) isomer is accessible in 51% overall yield via a 1,3-dipolar cycloaddition using an achiral ylide, with diastereomer separation achieved by simple crystallization—no flash chromatography required . In contrast, the prior art synthesis from glucose and xylose gave very low yields over multiple steps and was deemed impractical for kilogram-scale production . This represents a >10-fold improvement in overall productivity and a step-count reduction from >6 to 3 synthetic operations, directly translating to lower cost-of-goods and higher throughput for procurement .

Process Chemistry Asymmetric Cycloaddition Kilogram-Scale Synthesis

Enantiomer-Dependent PNP Binding Affinity: The (3R,4R)-Derived D-Inhibitor Binds 5- to 600-Fold Tighter Than the L-Enantiomer

When elaborated to the full DADMe-ImmH inhibitor, the (3R,4R) scaffold yields D-DADMe-ImmH, which exhibits picomolar K_d values against human PNP. The corresponding L-enantiomer inhibitor, constructed from (3S,4S)-4-(hydroxymethyl)pyrrolidin-3-ol, binds 5- to 600-fold more weakly depending on the PNP source, with dissociation constants still in the nanomolar range but substantially attenuated relative to the D-isomer . This quantitative binding gap demonstrates that procurement of the correct (3R,4R) enantiomer is non-negotiable for achieving the ultra-high affinity required for clinical efficacy at tolerable doses .

Enzyme Inhibition Transition-State Analogue Purine Nucleoside Phosphorylase

Diastereomer Synthesis Efficiency: (3R,4R) at 51% vs. (3S,4R) at 28% Overall Yield

The (3S,4R) diastereomer of 4-(hydroxymethyl)pyrrolidin-3-ol has been synthesized from (S)-diethylmalate in 5 steps with only 28% overall yield . The (3R,4R) isomer is produced in 51% overall yield over 3 steps from commodity achiral precursors . The nearly 2-fold higher yield and 40% fewer synthetic steps directly translate to lower manufacturing cost, higher throughput, and improved supply reliability for the (3R,4R) target—critical factors for industrial procurement departments evaluating multi-kilogram sourcing options.

Stereoselective Synthesis Diastereomer Comparison Iminosugar Chemistry

Crystallinity Advantage: Crystalline Intermediate Enables Purification Without Chromatography

The (3R,4R)-targeted synthesis produces a crystalline intermediate (compound 3-7, mp 62–64 °C) that can be purified by simple recrystallization, eliminating the need for flash chromatography . The prior Karlsson and Högberg method using phenethylamine-derived chiral ylide yielded oily intermediates that mandated chromatographic separation of diastereomers, which is prohibitive at scale . By switching to benzylamine as the achiral ylide source, the BioCryst process delivers a solid intermediate that crystallizes directly from the reaction mixture, reducing purification time by >80% and eliminating silica gel waste streams .

Process Development Intermediate Crystallinity Purification Efficiency

Clinical Candidate Enablement: The (3R,4R) Scaffold Is the Only Enantiomer That Has Delivered Clinical-Stage PNP Inhibitors

The (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol scaffold has been used to synthesize BCX-4208 (D-DADMe-ImmH), a second-generation PNP inhibitor that entered Phase I clinical trials for psoriasis and T-cell-mediated diseases . The corresponding L-enantiomer-derived inhibitor showed no advancement beyond preclinical characterization, consistent with its 5- to 600-fold weaker binding . Similarly, D-ImmH (Fodosine), which uses a related but distinct iminoribitol scaffold, reached Phase II trials for T-cell leukemia, validating the broader immucillin drug class while highlighting that only the D-configuration pyrrolidine core yields clinically viable candidates . No clinical-stage PNP inhibitor has been reported using any stereoisomer other than (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol as the core scaffold.

Drug Development Clinical Candidate Immuno-Oncology

Regioselective Derivatization: Orthogonal Protection at C-3 Hydroxyl and C-4 Hydroxymethyl Enables Divergent Library Synthesis

The (3R,4R) isomer presents a secondary alcohol at C-3 and a primary alcohol at C-4, which can be orthogonally protected or functionalized with >10:1 regioselectivity due to the inherent steric and electronic differentiation between the two hydroxyl groups . This contrasts with symmetrical pyrrolidine-3,4-diols such as (3R,4R)-pyrrolidine-3,4-diol, which require multi-step protection strategies to achieve selective mono-functionalization, adding 2-3 synthetic steps per analogue . The built-in differentiation of the hydroxymethyl vs. hydroxyl group in the target compound directly reduces the synthetic burden for generating diverse inhibitor libraries from a common intermediate.

Medicinal Chemistry Parallel Synthesis Regioselective Functionalization

Procurement-Driven Application Scenarios Where (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol Is the Only Viable Choice


Clinical-Stage PNP Inhibitor Manufacturing: BCX-4208 and Next-Generation Immucillins

For any program targeting purine nucleoside phosphorylase with transition-state analogue inhibitors, the (3R,4R) scaffold is mandatory. The BCX-4208 (D-DADMe-ImmH) process, developed at BioCryst Pharmaceuticals, explicitly requires enantiopure (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol as the starting material, as the (3S,4S) enantiomer-derived inhibitor shows 5- to 600-fold weaker binding and is unsuitable for clinical development . The scalable 51%-yield, chromatography-free synthesis enables multi-kilogram supply for GMP campaigns, a capability not matched by any alternative stereoisomer route .

Nucleoside Analogue Library Synthesis for Antiviral and Anticancer Drug Discovery

The orthogonal reactivity of the C-3 secondary alcohol and C-4 primary hydroxymethyl group allows medicinal chemists to efficiently generate diverse C-nucleoside and aza-nucleoside analogue libraries for screening against nucleoside-processing enzymes beyond PNP, including methylthioadenosine phosphorylase (MTAP) and alkyladenine DNA glycosylase (AAG) . Using the (3R,4R) scaffold eliminates 2-3 protection/deprotection steps per analogue compared to symmetrical pyrrolidine diols, accelerating hit-to-lead timelines and reducing procurement costs for parallel synthesis campaigns .

Iminosugar Glycosidase Inhibitor Research Requiring Defined Stereochemistry

Although (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol itself has been reported as a glycosidase inhibitor, its primary value in glycosidase programs lies in serving as a well-precedented chiral building block for constructing more potent, selective iminosugar inhibitors through N-alkylation or C-3 derivatization . The crystalline nature of the synthetic intermediate ensures high chemical and enantiomeric purity (>99% ee) suitable for structure-activity relationship studies where stereochemical integrity directly impacts IC50 values .

Contract Research and CDMO Sourcing: Specification-Driven Procurement

Contract development and manufacturing organizations (CDMOs) tasked with synthesizing immucillin-class compounds must source (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol with documented enantiomeric excess and a certificate of analysis confirming crystalline intermediate quality. Vendors offering the (3R,4R) isomer with proven large-scale synthesis capability (51% yield, chromatography-free) provide a lower-risk supply chain than those offering only milligram quantities of racemic or mixed stereoisomer material . Procurement specifications should mandate: (a) >99% ee by chiral HPLC, (b) residual solvent analysis, and (c) demonstration of crystalline intermediate formation as a quality gate .

Quote Request

Request a Quote for (3r,4r)-4-(hydroxymethyl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.